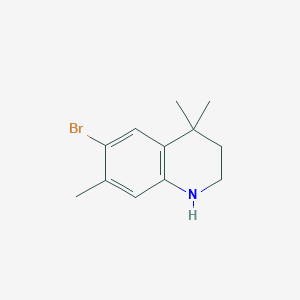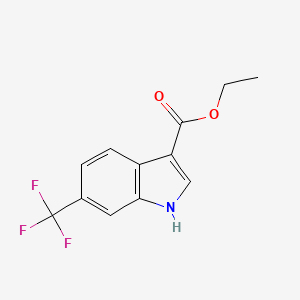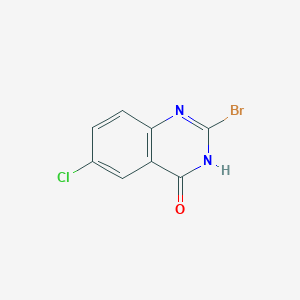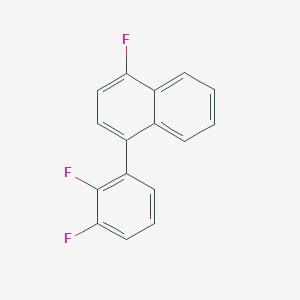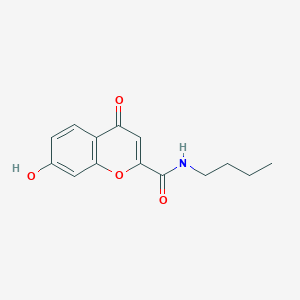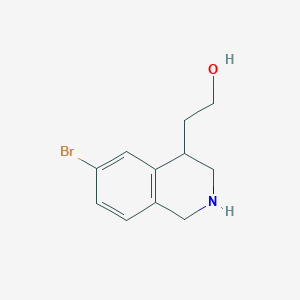
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is an organic compound that features a complex structure with a combination of aromatic and cyclopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate typically involves the reaction of 3-chlorobenzylamine with cyclopropylamine and methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is stirred continuously, and the product is purified using techniques such as distillation or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-((3-bromobenzyl)(cyclopropyl)amino)acetate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-((3-fluorobenzyl)(cyclopropyl)amino)acetate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Methyl 2-((3-chlorobenzyl)(cyclopropyl)amino)acetate is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The combination of the cyclopropyl group and the aromatic ring also contributes to its distinct chemical properties.
Propriétés
Formule moléculaire |
C13H16ClNO2 |
|---|---|
Poids moléculaire |
253.72 g/mol |
Nom IUPAC |
methyl 2-[(3-chlorophenyl)methyl-cyclopropylamino]acetate |
InChI |
InChI=1S/C13H16ClNO2/c1-17-13(16)9-15(12-5-6-12)8-10-3-2-4-11(14)7-10/h2-4,7,12H,5-6,8-9H2,1H3 |
Clé InChI |
PTCYQLQSVOXUED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CN(CC1=CC(=CC=C1)Cl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




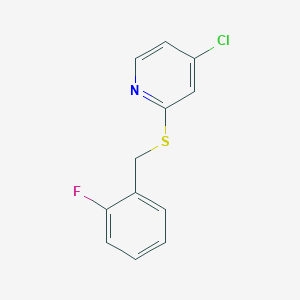

![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)


